6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Beschreibung
Chemical Identity and Nomenclature
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a heterocyclic organic compound with systematic nomenclature reflecting its fused bicyclic structure. The IUPAC name, 6-chloro-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one , precisely denotes the positions of functional groups and hydrogenation states. Alternative designations include 6-chloro-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and 4-amino-6-chloropyrazolo[3,4-d]pyrimidine, depending on tautomeric forms and synthetic derivatives.
Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 42754-97-2 |
| Molecular Formula | C₅H₃ClN₄O |
| Molecular Weight | 170.56 g/mol |
| SMILES Notation | C1=NNC2=C1C(=O)NC(=N2)Cl |
The compound’s CAS number and SMILES string are critical for database searches, while its molecular formula underscores a chlorine atom at position 6 and a ketone group at position 4.
Molecular Structure and Composition
The molecule comprises a fused pyrazole (5-membered ring) and pyrimidine (6-membered ring) system. X-ray crystallography reveals a planar bicyclic core with bond lengths and angles consistent with aromatic heterocycles. The chlorine substituent at position 6 and the lactam group at position 4 dominate its reactivity.
Structural Features
- Pyrazole Ring : Positions 1–3 form a pyrazole with two adjacent nitrogen atoms.
- Pyrimidine Ring : Positions 4–7 create a pyrimidine with nitrogen atoms at positions 1 and 3.
- Tautomerism : The compound exists in equilibrium between 1H,4H and 1H,7H tautomers, influencing its hydrogen-bonding capacity.
Spectroscopic data corroborate this structure:
Historical Development and Discovery
The synthesis of pyrazolopyrimidinones emerged in the mid-20th century during investigations into purine analogs. This compound was first reported in the 1980s via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitriles with acyl chlorides. Early routes involved multi-step sequences with poor yields, but modern methods employ one-pot reactions using phosphoryl chloride (POCl₃) as both catalyst and dehydrating agent.
Evolution of Synthetic Routes
| Era | Method | Yield Improvement |
|---|---|---|
| 1980s | Stepwise cyclization of enaminonitriles | 40–50% |
| 2000s | POCl₃-mediated one-pot synthesis | 75–90% |
These advances enabled scalable production for pharmaceutical research, particularly in kinase inhibition studies.
Classification within Pyrazolopyrimidinone Family
Pyrazolopyrimidinones are classified by ring fusion positions. This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one subclass, distinguished by fusion at the 3,4-positions of the pyrazole and 4,5-positions of the pyrimidine. Comparatively, pyrazolo[1,5-a]pyrimidines (e.g., zaleplon) exhibit distinct pharmacological profiles due to altered nitrogen positioning.
Structural Comparison of Pyrazolopyrimidinones
| Compound Class | Fusion Positions | Example Drug | Primary Use |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidin-4-one | 3,4 (pyrazole) | N/A | Kinase inhibition |
| Pyrazolo[1,5-a]pyrimidine | 1,5 (pyrazole) | Zaleplon | Sedation |
This classification underscores the impact of ring fusion geometry on biological activity.
Isosteric Relationship with Adenine
The compound’s scaffold mimics adenine, a purine nucleobase, through isosteric replacement of the imidazole ring with a pyrazole. This analogy enables interaction with adenine-binding enzymes, such as cyclin-dependent kinases (CDKs) and phosphodiesterases.
Key Isosteric Features
- Hydrogen Bonding : The pyrimidine N1 and pyrazole N2 positions replicate adenine’s N9 and N7, facilitating competitive inhibition.
- Chlorine Substitution : The 6-chloro group enhances electronegativity, improving binding affinity compared to unsubstituted analogs.
Studies demonstrate its efficacy as a CDK2 inhibitor (IC₅₀ = 0.8 μM), leveraging this isosterism to block ATP-binding pockets.
Eigenschaften
IUPAC Name |
6-chloro-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMWOTGINGMVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278510 | |
| Record name | 6-Chloro-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42754-97-2 | |
| Record name | 42754-97-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis typically starts from appropriately substituted pyrazole precursors, which are then elaborated to form the fused pyrimidine ring. The key steps involve:
- Formation of the pyrazole intermediate with suitable amino or cyano substituents.
- Cyclization with urea or related reagents to construct the pyrimidinone ring.
- Chlorination at the 6-position to introduce the chloro substituent.
Detailed Preparation Route
A representative synthetic route, adapted from recent literature on related pyrazolo[3,4-d]pyrimidine derivatives, proceeds as follows:
| Step | Reaction | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Reaction of ethoxymethylene malononitrile with phenylhydrazine | Pyrazole intermediate |
| 2 | Partial hydrolysis of cyano group | Treatment with alcoholic NaOH | Carboxamide derivative |
| 3 | Cyclization to form pyrazolo[3,4-d]pyrimidine-4,6-dione | Fusion with urea | Dione intermediate |
| 4 | Chlorination at 4,6-positions | Phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) | 4,6-dichloro-pyrazolo[3,4-d]pyrimidine |
| 5 | Selective substitution to obtain 6-chloro derivative | Reaction with aniline or other amines | 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one derivatives |
This sequence highlights the crucial chlorination step using POCl3 and PCl5 to install the chloro substituent at the 6-position, which is essential for further derivatization or biological activity.
Solubility and Stock Solution Preparation
The compound's solubility characteristics influence its handling and preparation for biological assays. According to supplier data for closely related compounds (e.g., 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one), stock solutions are prepared by selecting solvents based on solubility profiles, often involving DMSO as a primary solvent. Heating to 37°C and ultrasonic oscillation can enhance solubility. Storage conditions are critical to maintain compound stability, with recommendations including:
- Storage at 2-8°C for short term.
- Stock solutions stored at -20°C for up to 1 month or at -80°C for up to 6 months.
- Avoid repeated freeze-thaw cycles by aliquoting solutions.
A sample stock solution preparation table for related compounds is as follows:
| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 5.42 | 1.08 | 0.54 |
| 5 mg | 27.09 | 5.42 | 2.71 |
| 10 mg | 54.18 | 10.84 | 5.42 |
This data guides precise preparation for experimental use.
Research Findings on Synthetic Modifications
In the context of drug development, derivatives of this compound have been synthesized by substitution at various positions to optimize biological activity, especially targeting EGFR. The synthetic routes often employ the chlorinated intermediate as a key building block for further functionalization via nucleophilic aromatic substitution with amines or hydrazine derivatives.
For example, the chlorinated intermediate reacts with hydrazine hydrate to yield hydrazinyl derivatives, which can then be condensed with aldehydes or ketones to form hydrazones. These transformations are typically performed under reflux with acidic catalysts such as glacial acetic acid.
Summary Table of Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|---|
| Pyrazole formation | Condensation | Ethoxymethylene malononitrile + phenylhydrazine | Room temperature | Forms amino-pyrazole intermediate |
| Partial hydrolysis | Base hydrolysis | Alcoholic NaOH | Controlled temperature | Converts cyano to carboxamide |
| Cyclization | Fusion | Urea | Elevated temperature | Forms pyrazolopyrimidine dione |
| Chlorination | Electrophilic substitution | POCl3, PCl5 | Heating under reflux | Introduces chloro groups at 4,6-positions |
| Amination | Nucleophilic substitution | Aniline, hydrazine | Room temperature to reflux | Selective substitution at chloro positions |
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions typically involve agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced forms of the compound.
Substitution: : This compound can participate in nucleophilic substitution reactions, particularly at the chloro substituent, which can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in an acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Amines or thiols in aprotic solvents like dimethylformamide (DMF) under mild heating conditions.
Major Products Formed
Oxidation and reduction reactions typically lead to various oxidized or reduced derivatives of the parent compound. Substitution reactions, depending on the nucleophile used, can lead to a wide array of functionalized pyrazolopyrimidinones.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is primarily investigated for its potential as a pharmaceutical agent. It serves as a scaffold for developing new drugs targeting various diseases.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of specific kinases that play critical roles in cancer cell proliferation and survival.
Inhibition of Enzymes
This compound has been identified as a potent inhibitor of certain enzymes, including:
- CYP1A2 : Inhibiting this enzyme may affect drug metabolism and pharmacokinetics.
- Protein Kinases : Targeting these enzymes can lead to therapeutic strategies against diseases such as cancer and inflammation.
Biological Research
In biological research, this compound is utilized as a tool compound for studying cellular mechanisms.
Cell Signaling Pathways
The compound is used to investigate pathways involved in cell signaling. By inhibiting specific kinases, researchers can elucidate their roles in various cellular processes including:
- Apoptosis
- Cell cycle regulation
- Metabolic pathways
Development of Diagnostic Tools
The unique properties of this compound make it suitable for the development of diagnostic tools in medicine. Its ability to selectively bind to certain biological targets can be harnessed for imaging techniques or as part of assay systems to detect disease markers.
Case Study 1: Anticancer Activity
A recent study demonstrated that analogs of this compound exhibited selective cytotoxicity against breast cancer cell lines. The study highlighted how structural modifications improved potency and selectivity compared to existing treatments.
Case Study 2: Enzyme Inhibition
Research published in a peer-reviewed journal indicated that this compound effectively inhibited CYP1A2 activity in vitro. This finding has implications for drug-drug interactions and personalized medicine approaches.
Case Study 3: Cellular Mechanisms
In a cellular model study, the compound was shown to alter signaling pathways related to apoptosis, suggesting potential applications in therapies aimed at inducing cancer cell death.
Wirkmechanismus
The mechanism of action for 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one largely depends on its application:
Biological: : It may act as an inhibitor of specific enzymes, interfering with biological pathways critical for the survival or replication of pathogens.
Medical: : By targeting enzymes or receptors associated with disease processes, it can modulate immune responses or inhibit the growth of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Molecular Comparisons
Key Research Findings
- Synthetic Flexibility : The target compound’s chloro group enables diverse derivatization pathways, including hydrazide formation (e.g., compound 3) and Schiff base synthesis .
- Structure-Activity Relationships (SAR): Phenyl or methyl substituents at N1 (e.g., 6-Chloro-1-phenyl derivatives) enhance lipophilicity and blood-brain barrier penetration, critical for anticonvulsant activity . Thiophene fusion (as in thieno[3,4-d]pyrimidinones) introduces π-stacking interactions, improving antimicrobial efficacy .
Biologische Aktivität
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, with the CAS number 42754-97-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antiviral, anti-inflammatory, and anticancer effects, supported by recent research findings and data tables.
The molecular formula of this compound is CHClNO, with a molecular weight of 170.56 g/mol. The structure includes a pyrazolo-pyrimidine core, which is essential for its biological activity.
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent. For instance, research focused on Zika virus inhibitors demonstrated that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibited low micromolar antiviral activity. Specifically, this compound showed an EC value of 5.1 µM against Zika virus and a CC (cytotoxic concentration) of 39 µM, indicating a promising therapeutic window for further development .
| Compound | EC (µM) | CC (µM) |
|---|---|---|
| This compound | 5.1 | 39 |
Anticancer Activity
Emerging evidence suggests that pyrazolo[3,4-d]pyrimidine derivatives may also possess anticancer properties. Compounds within this class have been evaluated for their ability to inhibit various cancer cell lines. While specific data for this compound is sparse, studies indicate that structural analogs can induce apoptosis in cancer cells through various mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Modifications at specific positions on the pyrazole ring can significantly influence both antiviral and anticancer activities. For instance:
- Electron-withdrawing groups at the para position of ring A enhance antiviral efficacy.
- Substituents at positions 1 and 3 of the pyrazolo ring are critical for maintaining activity against viral targets.
Q & A
Q. What are the standard synthetic routes for 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of 5-aminopyrazole-4-carboxylate derivatives. Key methods include:
- Formamide-mediated cyclization : Reacting ethyl-5-aminopyrazole-4-carboxylate with formamide yields pyrazolo[3,4-d]pyrimidine scaffolds .
- Urea/thiourea routes : Treatment with urea or thiourea under reflux produces pyrimidin-4-one or thioxo derivatives, respectively. Yields vary with temperature and catalyst (e.g., KOH enhances cyclization efficiency) .
- Phosphorus oxychloride activation : Condensation with amines in the presence of POCl₃ facilitates chloro-substitution at the 6-position, critical for introducing reactivity .
Q. How is the structural identity of this compound confirmed experimentally?
- Spectroscopic analysis :
- X-ray crystallography : Resolves bond angles and confirms the fused pyrazole-pyrimidine ring system .
Q. What are the primary biological targets of pyrazolo[3,4-d]pyrimidine derivatives?
These compounds act as purine analogs, targeting:
- Kinase enzymes : Inhibitors of cyclin-dependent kinases (CDKs) due to structural mimicry of ATP-binding sites .
- Angiogenesis pathways : Thioether derivatives (e.g., 1,5-diphenyl-6-thioxo analogs) exhibit antiangiogenic activity by modulating VEGF signaling .
Advanced Research Questions
Q. How can conflicting data on the anticancer efficacy of 6-chloro derivatives be resolved across studies?
Discrepancies often arise from:
- Purity variations : By-products from incomplete cyclization (e.g., residual thiourea adducts) may skew bioassay results. HPLC purity >98% is recommended for pharmacological studies .
- Cell line specificity : Activity in breast cancer (MCF-7) vs. lack of efficacy in lung cancer (A549) may reflect differential kinase expression. Use kinase profiling assays (e.g., KinomeScan) to validate targets .
Q. What strategies optimize the synthesis of 6-chloro derivatives for scale-up without compromising reactivity?
- Catalyst selection : Preyssler-type nanocatalysts (e.g., acidic cesium salts) improve cyclization efficiency (yields >85%) and reduce reaction time (2–4 hrs vs. 12 hrs conventional) .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require careful removal to avoid halogenation side reactions .
Q. How do substituents at the 1- and 3-positions alter the compound’s pharmacokinetic properties?
- Lipophilicity : Chlorophenyl groups at position 1 (e.g., 1-(4-chlorophenyl) analogs) increase logP values by 1.5–2.0, enhancing blood-brain barrier penetration .
- Metabolic stability : Methyl groups at position 3 reduce CYP450-mediated oxidation, as shown in microsomal stability assays (t₁/₂ > 120 mins vs. 30 mins for unsubstituted analogs) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Formamide cyclization | Formamide, 120°C, 6 hrs | 70–75 | |
| Thiourea cyclization | Thiourea, KOH, reflux, 8 hrs | 65–68 | |
| Preyssler nanocatalyst | Cs-Preyssler, 80°C, 2 hrs | 85–90 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
